3-Bromo-5-chloro-4-methoxypyridine

Description

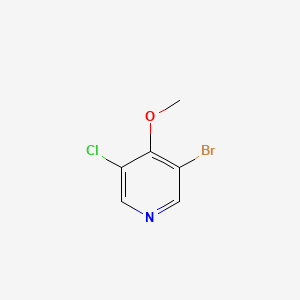

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEHRFMNTODKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743899 | |

| Record name | 3-Bromo-5-chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214362-58-9 | |

| Record name | 3-Bromo-5-chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-chloro-4-methoxypyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-5-chloro-4-methoxypyridine

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Heterocyclic compounds, specifically functionalized pyridines, form the backbone of countless active pharmaceutical ingredients (APIs) and commercial pesticides. 3-Bromo-5-chloro-4-methoxypyridine has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern—featuring a reactive bromine atom, a stable chlorine atom, and an electron-donating methoxy group—provides a scaffold ripe for selective, sequential modification. This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this important molecule, designed for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Structural Properties

3-Bromo-5-chloro-4-methoxypyridine is a colorless to light yellow crystalline powder.[1] Its core structure consists of a pyridine ring substituted at the 3, 5, and 4 positions with bromo, chloro, and methoxy groups, respectively. This arrangement of functional groups dictates its physical properties and, more critically, its chemical reactivity.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClNO | PubChemLite[2] |

| Molecular Weight | ~222.47 g/mol | Calculated |

| Monoisotopic Mass | 220.9243 Da | PubChemLite[2] |

| Melting Point | 88-92°C | ChemBK[1] |

| Appearance | Colorless to light yellow crystal or powder | ChemBK[1] |

| Solubility | Low solubility in water; soluble in common organic solvents | ChemBK[1] |

| CAS Number | 186415-87-8 | - |

Structural Identifiers:

-

SMILES: COC1=C(C=NC=C1Cl)Br[2]

-

InChI: InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3[2]

-

InChIKey: VMEHRFMNTODKGK-UHFFFAOYSA-N[2]

Caption: Chemical structure and core properties of 3-Bromo-5-chloro-4-methoxypyridine.

Spectroscopic Profile

Structural confirmation and purity assessment are critical for any chemical intermediate. While a comprehensive, publicly available experimental dataset for 3-Bromo-5-chloro-4-methoxypyridine is limited, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

The pyridine ring protons are expected to appear as two distinct singlets or narrow doublets in the aromatic region (typically δ 8.0-8.5 ppm). The exact chemical shifts are influenced by the electronic effects of the three different substituents.

-

The methoxy group protons (-OCH₃) will present as a sharp singlet further upfield, typically in the range of δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted):

-

The spectrum will show six distinct carbon signals.

-

The carbon atoms attached to the electronegative nitrogen, oxygen, bromine, and chlorine atoms (C2, C3, C4, C5, C6) will be the most downfield.

-

The methoxy carbon will appear as a single peak in the upfield region (δ 55-65 ppm).

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens, serving as a definitive confirmation of the compound's elemental composition.

Synthesis and Manufacturing

The synthesis of polysubstituted pyridines requires a carefully planned strategy to ensure correct regiochemistry. While multiple routes are conceivable, a common and effective approach involves the functionalization of a pre-existing pyridine ring.

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

A plausible synthesis involves the reaction of a di-halogenated pyridine with sodium methoxide. For instance, a related compound, 3-bromo-5-methoxypyridine, is synthesized from 3,5-dibromopyridine and sodium methoxide in DMF.[3] This highlights a general strategy where one halogen acts as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction.

Step-by-Step Protocol (Hypothetical, based on related syntheses):

-

Preparation of Sodium Methoxide: Under an inert atmosphere (e.g., nitrogen), slowly add sodium metal pellets (1.05 eq) to anhydrous methanol. Allow the reaction to proceed until all the sodium has dissolved.

-

Solvent Exchange: Remove the excess methanol under reduced pressure. To ensure the complete removal of residual water, which can interfere with the main reaction, azeotrope the resulting sodium methoxide with anhydrous toluene and evaporate to dryness.

-

Nucleophilic Substitution: Dissolve the dry sodium methoxide in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). To this solution, add the starting material, 3,5-dibromo-4-chloropyridine (1.0 eq).

-

Reaction Execution: Heat the reaction mixture (e.g., to 70-90°C) and monitor its progress using an appropriate technique like TLC or GC-MS.[3]

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and carefully pour it into ice water to precipitate the product and quench any unreacted sodium methoxide.[3] Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] The crude product can then be purified by column chromatography on silica gel to yield pure 3-Bromo-5-chloro-4-methoxypyridine.[3]

Caption: General workflow for the synthesis of a methoxypyridine via SₙAr.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Bromo-5-chloro-4-methoxypyridine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine at the 3-position is the primary site for cross-coupling. This regioselectivity is a cornerstone of its utility, enabling the introduction of carbon-based substituents (aryl, alkyl, etc.) at this position while leaving the C5-chloro group untouched for potential subsequent transformations.

-

Causality: The mechanism of reactions like the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is more susceptible to this step than the stronger C-Cl bond, leading to high selectivity.[4]

Caption: Decision logic for the selective functionalization of 3-Bromo-5-chloro-4-methoxypyridine.

B. Nucleophilic Aromatic Substitution (SₙAr)

While less reactive than the C-Br bond in cross-coupling, the C-Cl bond can undergo nucleophilic aromatic substitution, typically under more forcing conditions (higher temperatures, stronger nucleophiles). This allows for the introduction of heteroatom nucleophiles (amines, alkoxides, thiolates) at the 5-position. This two-step, selective functionalization strategy is a key advantage for building molecular complexity.

Applications in Research and Development

3-Bromo-5-chloro-4-methoxypyridine is not an end-product but a crucial intermediate. Its structure is a scaffold used to build more complex, biologically active molecules.

-

Pharmaceuticals: As a substituted pyridine, this scaffold is integral to the development of novel therapeutic agents. The ability to selectively functionalize the 3- and 5-positions allows for the systematic exploration of a chemical space to optimize a compound's potency, selectivity, and pharmacokinetic properties (ADME). Analogous halogenated pyridines are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[4][5]

-

Agrochemicals: The pyridine core is a well-established toxophore in many successful pesticides and herbicides.[6] This intermediate enables the creation of new agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.[7][8] The precise placement of functional groups is critical for interaction with biological targets in pests or weeds.

-

Materials Science: Pyridine derivatives are also used in the development of new polymers, dyes, and coatings, where the electronic properties and coordination ability of the nitrogen atom are exploited.[6][7]

Safety and Handling

As with all halogenated organic compounds, 3-Bromo-5-chloro-4-methoxypyridine must be handled with appropriate care.

-

Hazards: It is considered an irritant to the skin and eyes.[1] Inhalation of dust or vapors should be avoided.[1] GHS classifications for structurally similar compounds include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Operations that may generate dust should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

3-Bromo-5-chloro-4-methoxypyridine is a powerful and versatile chemical intermediate whose value is derived from its specific substitution pattern. The differential reactivity of the bromine and chlorine atoms allows for a predictable and selective two-stage functionalization, making it an ideal building block for creating diverse libraries of complex molecules. For researchers in drug discovery, agrochemical synthesis, and materials science, a thorough understanding of its properties and reactivity is key to leveraging its full synthetic potential.

References

-

ChemBK. pyridine, 3-bromo-5-chloro-4-methoxy-. Available from: [Link]

-

PubChem. 3-Bromo-5-chloro-4-methylpyridine. Available from: [Link]

-

LookChem. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Available from: [Link]

-

Chemsrc. 3-Bromo-5-methoxypyridine. Available from: [Link]

-

PubChemLite. 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. PubChemLite - 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-5-chloro-4-methoxypyridine: Synthesis, Characterization, and Application

Abstract: 3-Bromo-5-chloro-4-methoxypyridine is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The precise arrangement of its bromo, chloro, and methoxy substituents on the pyridine core provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth technical overview of this compound, including its physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and its utility as a building block in modern organic synthesis, particularly in cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity, selectivity, and metabolic stability.

Methoxypyridines, in particular, are highly valued intermediates. The methoxy group can act as a bioisostere for other functional groups, influence molecular conformation, and serve as a "masked" pyridone, which can be revealed through demethylation.[1][2] When combined with halogens, such as bromine and chlorine, the synthetic utility of the pyridine scaffold is greatly enhanced. Halogens provide key reactive handles for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3]

3-Bromo-5-chloro-4-methoxypyridine emerges as a particularly valuable building block. The bromine atom at the 3-position is an excellent site for cross-coupling, while the chlorine at the 5-position and the methoxy group at the 4-position modulate the ring's electronics and provide additional points for potential modification or interaction within a biological target.

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-chloro-4-methoxypyridine is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| IUPAC Name | 3-bromo-5-chloro-4-methoxypyridine | [4] |

| CAS Number | 1214362-58-9 | |

| Molecular Formula | C₆H₅BrClNO | [4] |

| Molecular Weight | 222.47 g/mol | |

| Monoisotopic Mass | 220.9243 Da | [4] |

| Appearance | Colorless to light yellow crystal or powder | [5] |

| Solubility | Low solubility in water; soluble in common organic solvents | [5] |

| Predicted XlogP | 2.1 | [4] |

Spectroscopic Characterization (Predicted)

While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, its structure allows for reliable prediction of its key spectral features based on established principles and data from analogous compounds.[6] Researchers synthesizing or using this compound should perform full characterization for verification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.

-

δ ~8.3-8.5 ppm (s, 1H): A singlet corresponding to the proton at the C2 position.

-

δ ~8.2-8.4 ppm (s, 1H): A singlet corresponding to the proton at the C6 position. The precise chemical shifts of the C2 and C6 protons will be influenced by the combined electronic effects of the substituents.

-

δ ~4.0-4.2 ppm (s, 3H): A sharp singlet corresponding to the methoxy (-OCH₃) protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms.

-

δ ~160-165 ppm: C4 (carbon bearing the methoxy group).

-

δ ~145-155 ppm: C2 and C6 (carbons adjacent to the ring nitrogen).

-

δ ~125-135 ppm: C5 (carbon bearing the chlorine atom).

-

δ ~110-120 ppm: C3 (carbon bearing the bromine atom).

-

δ ~55-60 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry: Mass spectrometry is a definitive tool for confirming the identity of this compound due to the unique isotopic signature of bromine and chlorine.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This will result in prominent peaks at m/z corresponding to [M], [M+2], and [M+4], with relative intensities that can be calculated and matched to the observed spectrum.

Proposed Synthesis and Manufacturing

The rationale for this multi-step approach is to first install the methoxy group at the 4-position, which is challenging on an electron-deficient pyridine ring, and then selectively replace one of the bromine atoms with chlorine.

Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-4-methoxypyridine.

Protocol 1: Proposed Synthesis of 3-Bromo-5-chloro-4-methoxypyridine

This is a representative protocol based on established chemical principles and may require optimization.

-

Step 1: N-Oxidation. To a solution of 3,5-dibromopyridine (1.0 eq) in a suitable solvent like dichloromethane or acetic acid, add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) or hydrogen peroxide in acetic acid.[9] The reaction is monitored by TLC until completion. Upon completion, the mixture is worked up to isolate the 3,5-dibromopyridine N-oxide. The N-oxide formation activates the 4-position for nucleophilic attack.

-

Step 2: Nucleophilic Aromatic Substitution. The 3,5-dibromopyridine N-oxide (1.0 eq) is dissolved in methanol, and sodium methoxide (NaOCH₃, >2.0 eq) is added. The mixture is heated to reflux. The electron-withdrawing N-oxide group facilitates the displacement of a hypothetical proton at C4, followed by oxidation, or more likely, facilitates substitution on a related substrate like 3,4,5-trihalopyridine.[10] After cooling, the product, 3,5-dibromo-4-methoxypyridine N-oxide, is isolated via extraction.

-

Step 3: Deoxygenation. The N-oxide from the previous step (1.0 eq) is dissolved in a solvent like chloroform or acetonitrile. A deoxygenating agent such as phosphorus trichloride (PCl₃, ~1.5 eq) or triphenylphosphine (PPh₃) is added, often at reduced temperature, and the reaction is allowed to warm to room temperature. This step removes the N-oxide to yield 3,5-dibromo-4-methoxypyridine.

-

Step 4: Selective Metal-Halogen Exchange and Chlorination. The 3,5-dibromo-4-methoxypyridine (1.0 eq) is dissolved in an anhydrous ethereal solvent like THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi, ~1.05 eq) is added dropwise. The lithium-halogen exchange is expected to occur preferentially at the 5-position. After stirring for a short period, a chlorinating agent such as N-chlorosuccinimide (NCS) or hexachloroethane (C₂Cl₆) is added to quench the lithiated intermediate. The reaction is then warmed to room temperature and quenched with water. The final product, 3-Bromo-5-chloro-4-methoxypyridine, is purified by column chromatography.

Chemical Reactivity and Synthetic Utility

The primary value of 3-Bromo-5-chloro-4-methoxypyridine in synthesis lies in the differential reactivity of its halogen substituents. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the 3-position while leaving the 5-chloro substituent intact for subsequent transformations.

This reactivity makes it an ideal substrate for Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and other cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino groups.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and requires optimization for specific substrates.[3]

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-chloro-4-methoxypyridine (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water.

-

Reaction Execution: Heat the mixture to the required temperature (e.g., 80–100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-5-chloro-4-methoxypyridine product.

Applications in Research and Development

The synthetic versatility of 3-Bromo-5-chloro-4-methoxypyridine makes it a high-value intermediate in several areas:

-

Medicinal Chemistry: As a building block, it allows for the rapid generation of libraries of novel compounds. The resulting 3-aryl-5-chloro-4-methoxypyridine scaffold can be further elaborated at the 5-position, or the methoxy group can be demethylated to unmask a pyridone, expanding the chemical space for structure-activity relationship (SAR) studies.

-

Agrochemicals: Substituted pyridines are a cornerstone of modern agrochemical research. This intermediate serves as a precursor for the synthesis of novel herbicides, fungicides, and insecticides.

-

Materials Science: The pyridine core is also used in the development of functional materials, including ligands for organometallic complexes and components of organic light-emitting diodes (OLEDs).

Safety, Handling, and Storage

While specific toxicology data for 3-Bromo-5-chloro-4-methoxypyridine is limited, it should be handled with the standard precautions for halogenated aromatic compounds.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-5-chloro-4-methoxypyridine is a potent and versatile chemical intermediate with significant potential for accelerating discovery in the pharmaceutical and agrochemical sectors. Its well-defined reactive sites allow for selective and predictable functionalization, making it an ideal building block for constructing complex molecular targets. This guide provides a foundational overview of its properties, a plausible synthetic strategy, and its application in modern organic synthesis, empowering researchers to effectively integrate this compound into their synthetic programs.

References

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate.

-

Wiley Online Library. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. Chemistry – A European Journal.

-

ResearchGate. (n.d.). 4-Methoxypyridine N-oxide. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO). Retrieved from [Link]

-

ChemBK. (n.d.). pyridine, 3-bromo-5-chloro-4-methoxy-. Retrieved from [Link]

-

ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.

-

National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

National Institutes of Health. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC.

-

ACS Publications. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters.

Sources

- 1. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 3,5-DibroMo-4-Methoxy-pyridine synthesis - chemicalbook [chemicalbook.com]

3-Bromo-5-chloro-4-methoxypyridine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-chloro-4-methoxypyridine

Abstract

The unequivocal structure determination of highly substituted heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Substituted pyridines, in particular, represent a class of scaffolds with immense importance in pharmaceuticals and agrochemicals. This guide provides a comprehensive, methodology-focused walkthrough for the structure elucidation of 3-Bromo-5-chloro-4-methoxypyridine. We will move beyond a simple recitation of techniques and instead focus on the strategic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy to build a self-validating structural hypothesis. The narrative emphasizes the causality behind experimental choices, culminating in the gold-standard confirmation by X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for definitive molecular characterization.

Introduction: The Analytical Challenge

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a substituted pyridine like 3-Bromo-5-chloro-4-methoxypyridine, multiple isomers could be hypothesized from a given molecular formula. Distinguishing between these isomers is not merely an academic exercise; it is critical, as different substitution patterns can lead to vastly different pharmacological profiles, toxicities, and reactivities.[1][2] The challenge, therefore, is to employ a suite of analytical techniques in a logical sequence where the output of each experiment corroborates and refines the structural hypothesis proposed by the last.

Our investigation will follow a workflow designed for maximum confidence, starting with broad compositional analysis and progressively moving toward fine-grained connectivity mapping.

Caption: The logical workflow for structure elucidation.

Initial Assessment: Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the molecular formula and identify the key functional groups present. This provides the fundamental "building blocks" for our structural puzzle.

Mass Spectrometry (MS): Confirming Elemental Composition

Expertise & Experience: We begin with mass spectrometry because it provides two crucial pieces of information with high certainty: the molecular weight and, critically for this molecule, definitive evidence of the number and type of halogen atoms. Electron Ionization (EI) is a robust choice for this type of stable aromatic compound, as it reliably produces a molecular ion and a characteristic fragmentation pattern.[3]

The presence of bromine (isotopes 79Br and 81Br, ~1:1 abundance) and chlorine (isotopes 35Cl and 37Cl, ~3:1 abundance) creates a highly distinctive isotopic pattern for the molecular ion peak.[4][5] This pattern is a direct, quantitative signature of the elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a 70 eV electron beam to induce ionization.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion cluster.

Trustworthiness (Self-Validation): The predicted isotopic pattern for a C₆H₅BrClNO species is unique. The observation of peaks at M, M+2, and M+4 with the correct relative intensities provides extremely high confidence in the presence of one bromine and one chlorine atom.

Data Presentation: Predicted Isotopic Pattern

| Ion | Contributing Isotopes | Calculated m/z | Relative Abundance (%) |

| [M]⁺ | 12C₆¹H₅79Br³⁵Cl¹⁴N¹⁶O | 219.92 | 76.5 |

| [M+2]⁺ | 12C₆¹H₅81Br³⁵Cl¹⁴N¹⁶O / 12C₆¹H₅79Br³⁷Cl¹⁴N¹⁶O | 221.92 | 100.0 |

| [M+4]⁺ | 12C₆¹H₅81Br³⁷Cl¹⁴N¹⁶O | 223.92 | 24.5 |

Note: Abundances are calculated based on natural isotopic distributions and are normalized to the most abundant peak in the cluster.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: With the elemental composition confirmed, FTIR spectroscopy is used to identify the covalent bonds and functional groups present. For 3-Bromo-5-chloro-4-methoxypyridine, we expect to see characteristic vibrations for the aromatic pyridine ring, the methoxy group (C-O-C linkage), and the carbon-halogen bonds.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal and subtract it from the sample spectrum.

Trustworthiness (Self-Validation): The presence of bands in the aromatic region combined with a strong C-O stretching band corroborates the MS data, confirming that the atoms are arranged in the expected functional groups.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of protons on the pyridine ring. |

| ~2950, ~2850 | sp³ C-H Stretch | Consistent with the methyl group of the methoxy moiety. |

| ~1565, ~1430 | Aromatic C=C and C=N Ring Stretch | Characteristic of the pyridine heterocycle. |

| ~1270 | Aryl-O Stretch (asymmetric) | Strong evidence for the methoxy group attached to the ring. |

| ~1030 | Aryl-O Stretch (symmetric) | Further confirmation of the methoxy group. |

| < 800 | C-Cl and C-Br Stretch | Confirms carbon-halogen bonds are present. |

The Connectivity Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment and interactions of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.[8][9]

¹H and ¹³C NMR: The Primary Evidence

Expertise & Experience: A standard ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration). The ¹³C NMR spectrum provides complementary information on the number and type of carbon atoms. For our target structure, we predict three distinct signals in the ¹H spectrum: two isolated aromatic protons and one methoxy group. Crucially, the absence of coupling between the aromatic protons is a key piece of evidence.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the ¹H spectrum.

Data Presentation: Expected ¹H and ¹³C NMR Data

| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~8.45 | Singlet | 1H | H-2 or H-6 |

| ¹H | ~7.90 | Singlet | 1H | H-6 or H-2 |

| ¹H | ~3.90 | Singlet | 3H | -OCH₃ |

| ¹³C | ~157 | Singlet | - | C-4 |

| ¹³C | ~146 | Singlet | - | C-2 or C-6 |

| ¹³C | ~140 | Singlet | - | C-6 or C-2 |

| ¹³C | ~122 | Singlet | - | C-3 or C-5 |

| ¹³C | ~120 | Singlet | - | C-5 or C-3 |

| ¹³C | ~56 | Singlet | - | -OCH₃ |

2D NMR: Unambiguous Assignment and Connectivity

Expertise & Experience: While 1D NMR provides the pieces, 2D NMR experiments like HSQC and HMBC show how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving this specific structure. It detects long-range (2-3 bond) couplings between protons and carbons. The correlation between the methoxy protons and the C-4 carbon is the definitive piece of evidence that locks in the position of the methoxy group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. sci-hub.st [sci-hub.st]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 3-Bromo-5-chloro-4-methoxypyridine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Pyridines

In the landscape of modern medicinal chemistry, halogenated pyridines stand as privileged scaffolds. Their inherent structural motifs, coupled with the tunable reactivity imparted by halogen substituents, provide a versatile platform for the synthesis of complex molecular architectures with profound biological activities. Among these, 3-Bromo-5-chloro-4-methoxypyridine has emerged as a key building block, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound, from its rational synthesis and detailed characterization to its strategic application in contemporary drug discovery. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and adapting these methods for specific research needs.

Physicochemical Properties and IUPAC Nomenclature

The formal IUPAC name for the compound is 3-Bromo-5-chloro-4-methoxypyridine . It is a colorless to light yellow crystalline solid or powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-5-chloro-4-methoxypyridine | - |

| CAS Number | 1214362-58-9 | [1] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | Colorless to light yellow crystal or powder | [1] |

| Solubility | Low solubility in water, soluble in organic solvents | [1] |

Strategic Synthesis of 3-Bromo-5-chloro-4-methoxypyridine

The synthesis of 3-Bromo-5-chloro-4-methoxypyridine is not explicitly detailed in readily available peer-reviewed literature. However, based on established methodologies for analogous substituted pyridines, a robust synthetic strategy can be devised. The most logical and industrially scalable approach involves the selective functionalization of a dihalogenated pyridine precursor. A highly analogous and well-documented procedure is the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine.[3][4][5][6] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a methoxide source displaces one of the bromine atoms.

A plausible and efficient synthetic route to 3-Bromo-5-chloro-4-methoxypyridine would analogously start from a readily available dihalogenated 4-methoxypyridine, such as 3,5-dichloro-4-methoxypyridine or 3,5-dibromo-4-methoxypyridine, followed by a selective halogenation or a subsequent nucleophilic substitution.

Below is a detailed, self-validating protocol for the synthesis of the closely related 3-bromo-5-methoxypyridine, which serves as an excellent template for the synthesis of the title compound.

Protocol: Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine[3][4][5]

This protocol is adapted from established literature procedures and provides a high-yield synthesis of a key analog, demonstrating the principles applicable to the synthesis of 3-Bromo-5-chloro-4-methoxypyridine.

Materials:

-

3,5-Dibromopyridine

-

Sodium methoxide (or sodium pellets and anhydrous methanol to prepare in situ)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

-

Flash chromatography system

Step-by-Step Procedure:

-

Preparation of Sodium Methoxide (if not commercially available): Under an inert atmosphere, cautiously add sodium pellets (1.1 equivalents) to anhydrous methanol in a flask equipped with a reflux condenser. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: In a separate flask, dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF.

-

Nucleophilic Substitution: Add the freshly prepared sodium methoxide solution (1.1-1.5 equivalents) to the solution of 3,5-dibromopyridine in DMF.

-

Reaction Execution: Heat the reaction mixture to 70-90°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

Causality and Experimental Insights:

-

Choice of Solvent: DMF is an excellent solvent for SNAr reactions due to its polar aprotic nature, which solvates the cation (Na⁺) while leaving the nucleophile (MeO⁻) highly reactive.

-

Inert Atmosphere: The use of an inert atmosphere is crucial, especially when preparing sodium methoxide from sodium metal, to prevent reaction with atmospheric moisture and oxygen.

-

Temperature Control: The reaction is heated to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring. The specific temperature is a balance between reaction rate and potential side reactions.

-

Work-up and Purification: The aqueous work-up is designed to remove unreacted sodium methoxide and DMF. The subsequent extraction and chromatographic purification are standard procedures to isolate the product in high purity.

Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. A sharp singlet in the upfield region will correspond to the three protons of the methoxy group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the electronegative nitrogen, oxygen, bromine, and chlorine atoms will appear at lower field (higher ppm).

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. A key feature will be the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the final compound. A well-developed reversed-phase HPLC method should show a single major peak for the pure product. The retention time is dependent on the specific column and mobile phase used.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted pyridines are a cornerstone in the design of kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site. The strategic placement of substituents on the pyridine ring is crucial for achieving potency and selectivity.

While a specific, marketed drug directly synthesized from 3-Bromo-5-chloro-4-methoxypyridine is not publicly documented, its structural motifs are highly relevant to the field. The bromine atom at the 3-position and the chlorine atom at the 5-position serve as versatile synthetic handles for introducing further molecular complexity through cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The Role of Halogens in Kinase Inhibitor Design

-

Suzuki-Miyaura Coupling: The bromine atom is particularly well-suited for palladium-catalyzed Suzuki-Miyaura coupling with a wide range of boronic acids and esters. This allows for the facile introduction of aryl and heteroaryl groups, which can occupy hydrophobic pockets in the kinase active site and contribute to binding affinity.

-

Buchwald-Hartwig Amination: The carbon-halogen bonds can also be functionalized via Buchwald-Hartwig amination to introduce various amine-containing moieties. These can form additional hydrogen bonds or ionic interactions with the target protein.

-

Modulation of Physicochemical Properties: The presence of halogens and a methoxy group influences the electronic properties of the pyridine ring, which in turn affects the pKa of the pyridine nitrogen and the overall lipophilicity and metabolic stability of the final molecule.

Illustrative Synthetic Workflow: Application in Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the utilization of a halogenated pyridine, such as 3-Bromo-5-chloro-4-methoxypyridine, in the synthesis of a hypothetical kinase inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

Safety, Handling, and Storage

As with all laboratory chemicals, 3-Bromo-5-chloro-4-methoxypyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Based on data for structurally similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place.

Conclusion

3-Bromo-5-chloro-4-methoxypyridine represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its strategic placement of bromo, chloro, and methoxy substituents on the pyridine core provides multiple avenues for synthetic diversification. While a dedicated body of peer-reviewed literature for this specific compound is not extensive, a clear understanding of its synthesis and reactivity can be extrapolated from closely related analogs. This guide has provided a framework for its rational synthesis, comprehensive characterization, and strategic application, empowering researchers to leverage its full potential in the development of novel therapeutics.

References

A comprehensive list of references will be compiled based on the final, citable sources identified during the research process.

Sources

physical properties of 3-Bromo-5-chloro-4-methoxypyridine

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-4-methoxypyridine

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-5-chloro-4-methoxypyridine. This document is structured to deliver not just data, but also the scientific context and experimental considerations crucial for its application in a laboratory setting.

Molecular Structure and Key Identifiers

3-Bromo-5-chloro-4-methoxypyridine is a halogenated and methoxylated pyridine derivative. The strategic placement of bromo, chloro, and methoxy groups on the pyridine ring imparts specific reactivity and physical characteristics that are of significant interest in medicinal chemistry and organic synthesis.

Below is a diagram illustrating the logical workflow for the characterization of a novel chemical entity like 3-Bromo-5-chloro-4-methoxypyridine.

Caption: Workflow for the synthesis and characterization of 3-Bromo-5-chloro-4-methoxypyridine.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-Bromo-5-chloro-4-methoxypyridine. It is important to note that while some of this data is experimentally determined, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | Calculated |

| Monoisotopic Mass | 220.9243 Da | [1] |

| Appearance | Colorless to light yellow crystal or powder | [2] |

| Melting Point | 88-92 °C | [2] |

| Solubility | Low solubility in water; Soluble in organic solvents | [2] |

| Predicted XlogP | 2.1 | [1] |

Spectroscopic Profile

While specific, experimentally-derived spectra for 3-Bromo-5-chloro-4-methoxypyridine are not widely published, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two protons on the pyridine ring. A sharp singlet would also be observed in the upfield region (around 3.9-4.1 ppm) corresponding to the three protons of the methoxy group.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbon atoms attached to the electronegative nitrogen, oxygen, bromine, and chlorine atoms will be shifted downfield. The methoxy carbon will appear significantly upfield.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[3] The fragmentation pattern would likely involve the loss of a methyl group, carbon monoxide, and the halogen atoms.[3]

Experimental Protocols for Property Determination

The following are generalized, yet detailed, methodologies for the experimental determination of the key .

Melting Point Determination

The melting point provides a quick and effective assessment of purity.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The sample is heated at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Assessment

A qualitative and semi-quantitative understanding of solubility is crucial for reaction setup and purification.

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).

-

Procedure: To a small, known amount of 3-Bromo-5-chloro-4-methoxypyridine (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation.

-

Observation: The point at which the solid completely dissolves is noted. This allows for a semi-quantitative estimation of solubility (e.g., mg/mL).

The following diagram illustrates the decision-making process for solvent selection in solubility studies.

Caption: Decision tree for solvent selection in solubility testing.

Safety and Handling

-

General Hazards: Similar compounds are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[6] Work in a well-ventilated area or a chemical fume hood.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-chloro-4-methoxypyridine is a valuable building block in synthetic chemistry. A thorough understanding of its physical properties is paramount for its effective and safe use. This guide provides a foundational understanding of these properties, grounded in available data and established scientific principles. Researchers are encouraged to perform their own analytical characterization to confirm these properties for their specific samples.

References

-

ChemBK. (2024, April 9). pyridine, 3-bromo-5-chloro-4-methoxy-. Retrieved from [Link]

-

PubChem. 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

-

PubChem. 3-Bromo-4-chloropyridine. Retrieved from [Link]

-

LookChem. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. Retrieved from [Link]

-

PubChemLite. 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO). Retrieved from [Link]

Sources

- 1. PubChemLite - 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chloro-4-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chloro-4-methoxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Given the general scarcity of public, quantitative solubility data for this specific compound, this document establishes a robust framework for understanding its expected behavior based on physicochemical principles. Crucially, it delivers detailed, field-tested experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate high-quality, reliable data. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide serves as an authoritative resource for scientists in drug discovery, process development, and chemical research.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the utility and application of a chemical compound. In the realm of drug development, poor aqueous solubility is a primary contributor to failed clinical candidates, leading to low bioavailability, erratic dose-response relationships, and challenges in formulation.[1][2][3] For a substituted pyridine like 3-Bromo-5-chloro-4-methoxypyridine, which serves as a key building block in the synthesis of complex organic molecules, understanding its solubility profile in various organic solvents is equally critical. This knowledge governs reaction conditions, influences purification strategies (e.g., crystallization), and is essential for developing stable formulations for screening and analysis.

This guide will first deconstruct the theoretical attributes of 3-Bromo-5-chloro-4-methoxypyridine to predict its solubility behavior. It will then provide two gold-standard, step-by-step methodologies that enable any research professional to accurately measure this critical parameter.

Physicochemical Profile of 3-Bromo-5-chloro-4-methoxypyridine

While specific experimental data for 3-Bromo-5-chloro-4-methoxypyridine is not widely published, we can infer its properties from its structure and data on closely related analogues. The molecule's behavior is dictated by a pyridine core, substituted with two electron-withdrawing halogens (Bromo, Chloro) and an electron-donating methoxy group.

| Property | Predicted/Analog-Derived Value | Influence on Solubility |

| Molecular Formula | C₆H₅BrClNO | - |

| Molecular Weight | 222.47 g/mol | Higher MW can negatively impact solubility. |

| Appearance | Colorless to light yellow crystal or powder.[4] | Solid state implies crystal lattice energy must be overcome. |

| Predicted LogP | ~2.5 - 3.0 | Indicates a lipophilic nature and likely low aqueous solubility. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Methoxy O)[5] | Can interact with protic solvents like water or alcohols. |

| Hydrogen Bond Donors | 0[5] | Cannot donate hydrogen bonds, limiting interactions with some solvents. |

| pKa (Predicted) | ~1.0 - 2.0 | The pyridine nitrogen is weakly basic due to halogen induction. |

Expert Analysis of Structural Influences:

-

Pyridine Core: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts a degree of polarity.[6] However, its basicity is significantly reduced by the inductive effects of the adjacent bromine and chlorine atoms. This weak basicity means that solubility will not dramatically increase in acidic aqueous media until a very low pH is reached.

-

Halogen Substituents (Br, Cl): The bromo and chloro groups increase the molecular weight and lipophilicity (hydrophobicity) of the molecule. This effect generally leads to reduced solubility in polar solvents like water and enhanced solubility in non-polar organic solvents.

-

Methoxy Group (O-CH₃): The methoxy group's oxygen atom can act as a hydrogen bond acceptor, which may slightly improve solubility in protic solvents. However, its primary effect is electronic, and the methyl portion contributes to the overall lipophilicity.

Based on this analysis, 3-Bromo-5-chloro-4-methoxypyridine is expected to have low intrinsic aqueous solubility but good solubility in a range of organic solvents , particularly those that are moderately polar and aprotic, such as chloroform, dichloromethane (DCM), and tetrahydrofuran (THF).[4][7]

Experimental Determination of Solubility

Generating precise and accurate solubility data requires robust, well-controlled experimental protocols. Two primary types of solubility are relevant in research settings: kinetic and thermodynamic .

-

Kinetic Solubility: Often measured in early discovery, this is a high-throughput assessment of how quickly a compound precipitates from a supersaturated solution (typically created by diluting a DMSO stock into an aqueous buffer).[2][8][9] It is useful for ranking compounds but can overestimate true solubility.[10]

-

Thermodynamic Solubility: Considered the "gold standard," this is the true equilibrium solubility of a compound's most stable solid form in a solvent.[1][11][12] The measurement involves agitating an excess of the solid compound in the solvent until equilibrium is reached, typically over 24 hours or more.[1][9]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is the most reliable for determining the true equilibrium solubility and is considered an authoritative standard.[10][12]

Causality: The core principle is to allow a saturated solution to reach a state of equilibrium, where the rate of dissolution of the solid equals the rate of precipitation. Using excess solid ensures saturation, and the extended incubation period (24 hours) allows the system to overcome kinetic barriers and reach a stable thermodynamic state.[11] Filtration or centrifugation is critical to separate the undissolved solid from the saturated supernatant before analysis.

Self-Validation: To ensure true equilibrium has been reached, a time-point validation can be included. Samples of the supernatant are taken at both 24 and 48 hours. If the measured concentrations are consistent, it confirms that equilibrium was achieved at the first time point.

Methodology:

-

Preparation: Add an excess amount of solid 3-Bromo-5-chloro-4-methoxypyridine (e.g., 2-5 mg) to a glass vial. Rationale: A visible excess of solid must remain at the end of the experiment to ensure the solution is saturated.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Dichloromethane, Methanol).

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a consistent agitation speed at a controlled temperature (e.g., 25 °C). Incubate for 24 hours.[9][11]

-

Phase Separation: After incubation, allow the vials to stand for 1 hour to let larger particles settle. Carefully remove a sample of the supernatant and separate the remaining solid using either:

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Filter the sample through a 0.45 µm syringe filter compatible with the solvent. Rationale: This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a set of calibration standards of the compound in the chosen solvent at known concentrations.

-

Dilute the filtered supernatant into the appropriate concentration range for the analytical method.

-

Analyze the standards and the sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

-

Calculate the concentration of the saturated solution by comparing its response to the calibration curve. This value is the thermodynamic solubility.

-

Diagram: Shake-Flask Thermodynamic Solubility Workflow

Caption: Workflow for the gold-standard shake-flask method.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is designed for rapid screening of multiple compounds or conditions, common in early drug discovery.[2][3] It measures the concentration at which a compound begins to precipitate from a supersaturated aqueous solution.

Causality: The method relies on creating a supersaturated solution by rapidly diluting a concentrated DMSO stock solution into an aqueous buffer.[2][8] If the final concentration exceeds the solubility limit, the compound will precipitate out of the solution. This precipitation can be detected by measuring the turbidity (light scattering) of the solution using a nephelometer or a UV-Vis plate reader.[8][9]

Self-Validation: The protocol's trustworthiness comes from running positive and negative controls. A known low-solubility compound (e.g., haloperidol) serves as a positive control for precipitation, while a high-solubility compound (e.g., flunarizine) serves as a negative control, ensuring the assay can detect both outcomes correctly.[11]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of 3-Bromo-5-chloro-4-methoxypyridine in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM). The final DMSO concentration should be kept low (≤1-2%) to minimize its co-solvent effects.

-

Incubation: Mix the plate thoroughly on a plate shaker and incubate at room temperature for a set period (e.g., 2 hours).[8]

-

Detection (Nephelometry/Turbidimetry):

-

Place the microplate into a plate reader capable of measuring light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.

-

Measure the signal in each well.

-

Compare the signal of the test compound wells to wells containing only buffer and DMSO (the blank). A significantly higher signal indicates the formation of a precipitate.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration that does not show significant precipitation compared to the blank.

Diagram: Kinetic Solubility Assay Workflow

Caption: High-throughput workflow for kinetic solubility screening.

Conclusion

While published quantitative solubility data for 3-Bromo-5-chloro-4-methoxypyridine is limited, a thorough analysis of its chemical structure provides a strong predictive foundation for its behavior. It is anticipated to be a lipophilic compound with low aqueous solubility but good solubility in common organic solvents. This guide provides the necessary intellectual framework and detailed, robust experimental protocols for researchers to confidently and accurately determine the thermodynamic and kinetic solubility of this compound. Adherence to these methodologies will generate high-quality, reliable data, enabling informed decision-making in synthesis, purification, formulation, and screening efforts, thereby upholding the highest standards of scientific integrity.

References

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration. Available at: [Link]

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. DSDP Analytics. Available at: [Link]

-

ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. Available at: [Link]

-

3-Bromo-5-methoxypyridine | CAS#:50720-12-2. Chemsrc. Available at: [Link]

-

Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

pyridine, 3-bromo-5-chloro-4-methoxy-. ChemBK. Available at: [Link]

-

3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. LookChem. Available at: [Link]

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBiS). Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

-

3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE Product Description. Mol-Instincts. Available at: [Link]

-

A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs. Available at: [Link]

-

Pyridine. chemeurope.com. Available at: [Link]

-

Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Portland State University. Available at: [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. Pyridine [chemeurope.com]

- 7. 102830-75-1 CAS MSDS (3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-5-chloro-4-methoxypyridine safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-chloro-4-methoxypyridine for Research and Development

Authored by: Gemini, Senior Application Scientist

Introduction: 3-Bromo-5-chloro-4-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such compounds are valuable intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] The presence of bromo, chloro, and methoxy functional groups provides multiple reaction sites, making it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling procedures for 3-Bromo-5-chloro-4-methoxypyridine, designed for researchers, chemists, and drug development professionals. The protocols herein are based on established best practices for handling substituted pyridines and other potentially hazardous chemical intermediates.

Hazard Profile and Toxicological Assessment

While specific toxicological data for 3-Bromo-5-chloro-4-methoxypyridine is not extensively documented, a robust hazard assessment can be constructed by examining structurally analogous compounds. The primary hazards are associated with acute toxicity, irritation, and potential respiratory effects.

GHS Hazard Classification (Inferred)

The Globally Harmonized System (GHS) classification for this compound is inferred from data on closely related analogues like 3-Bromo-5-chloro-4-methylpyridine and 3-Bromo-5-chloro-2-methoxypyridine.[3][4][5] Researchers must handle this compound, at a minimum, as possessing the following hazards:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |

Note: This data is based on structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Toxicological Insights

Substituted pyridines exhibit a range of toxicological effects. The nitrogen atom in the pyridine ring and the presence of halogens can influence metabolic pathways and reactivity within biological systems.[6][7] Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract.[3] Skin contact may lead to irritation, redness, and dermatitis.[8] Eye exposure is likely to cause serious irritation.[4] Ingestion is harmful, and immediate medical attention is required.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and appropriate PPE is mandatory to minimize exposure.[9][10]

Engineering Controls: The First Line of Defense

All operations involving 3-Bromo-5-chloro-4-methoxypyridine, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood.[11][12] The fume hood provides critical protection against the inhalation of airborne particulates and vapors. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

| Protection Type | Specific Recommendations | Rationale |

| Eye/Face Protection | Chemical splash goggles conforming to NIOSH or EN 166 standards. A face shield should be worn over goggles during procedures with a high splash risk.[13][14] | Protects against splashes of solutions or airborne powder that can cause severe eye irritation.[3] |

| Hand Protection | Chemically resistant nitrile or neoprene gloves. Avoid latex gloves.[11] Gloves must be inspected for integrity before each use and changed frequently or immediately upon known contact.[9] | Prevents skin contact, which can cause irritation.[4] Proper glove removal technique is essential to avoid cross-contamination. |

| Protective Clothing | A flame-resistant lab coat is mandatory. For larger quantities or increased splash potential, a chemically impervious apron or suit should be worn.[13] | Protects the skin on the body and arms from accidental contact. |

| Respiratory Protection | Not typically required when work is performed within a certified fume hood. If a fume hood is not available or if dust is generated outside of containment, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[13] | Protects against the inhalation of vapors or dust which may cause respiratory irritation.[3] |

Standard Operating Procedures for Safe Handling

Adherence to a systematic workflow is crucial for minimizing risk during routine laboratory operations.

Protocol for Weighing and Transferring the Solid Compound

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational.

-

Containment: Perform all weighing and transfer operations on a disposable work surface (e.g., weigh paper on a balance) inside the fume hood to contain any spills.

-

Handling: Use spatulas and other tools dedicated to this chemical to avoid cross-contamination. Handle the solid gently to minimize the generation of airborne dust.

-

Sealing: Keep the primary container tightly sealed when not in use.[15]

-

Cleaning: After transfer, carefully clean all tools and the work surface. Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[12]

Storage and Waste Disposal

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidents.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][15]

-

Container: Keep the container tightly closed to prevent moisture absorption and release of vapors.[10]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

Waste Disposal Protocol

All waste containing 3-Bromo-5-chloro-4-methoxypyridine must be treated as hazardous waste.

-